molecular formula C17H12FN5O2 B11338658 5-fluoro-3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide

5-fluoro-3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B11338658
M. Wt: 337.31 g/mol
InChI Key: IPKPWGRABHTZRE-UHFFFAOYSA-N
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Description

5-Fluoro-3-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a fluorine atom, a methyl group, and a tetrazole ring attached to a benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Tetrazole Ring: The tetrazole ring can be introduced through a cycloaddition reaction between an azide and a nitrile group.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the benzofuran derivative with an amine in the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of suitable catalysts or under basic conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-Fluoro-3-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the development of new materials, such as polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-fluoro-3-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-3-methyl-1-benzofuran-2-carboxamide: Lacks the tetrazole ring, which may result in different biological activities and properties.

    3-Methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide: Lacks the fluorine atom, which may affect its reactivity and interactions with molecular targets.

    5-Fluoro-1-benzofuran-2-carboxamide: Lacks both the methyl group and the tetrazole ring, resulting in different chemical and biological properties.

Uniqueness

The presence of the fluorine atom, methyl group, and tetrazole ring in 5-fluoro-3-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide makes it unique compared to similar compounds

Properties

Molecular Formula

C17H12FN5O2

Molecular Weight

337.31 g/mol

IUPAC Name

5-fluoro-3-methyl-N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C17H12FN5O2/c1-10-14-8-11(18)2-7-15(14)25-16(10)17(24)20-12-3-5-13(6-4-12)23-9-19-21-22-23/h2-9H,1H3,(H,20,24)

InChI Key

IPKPWGRABHTZRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

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